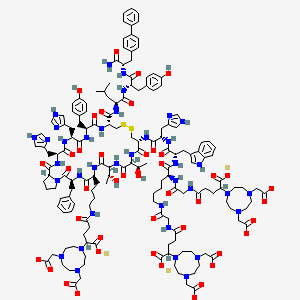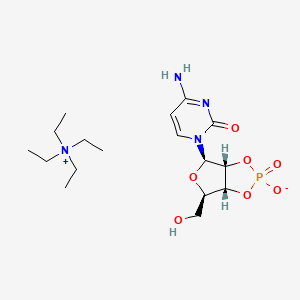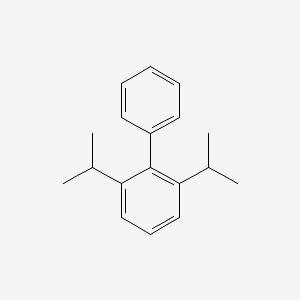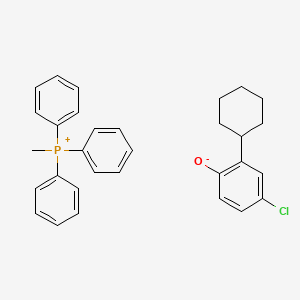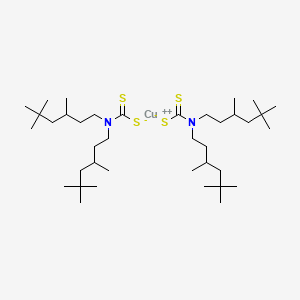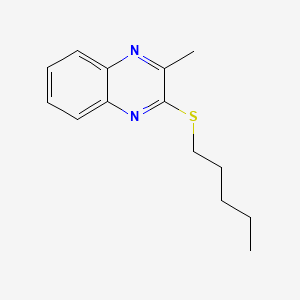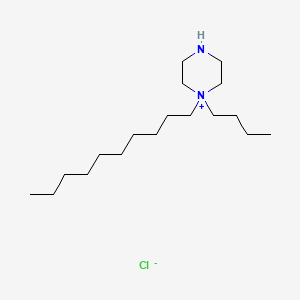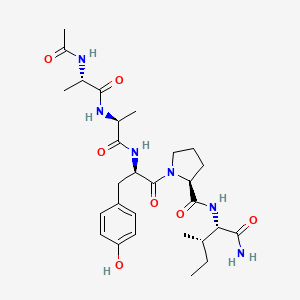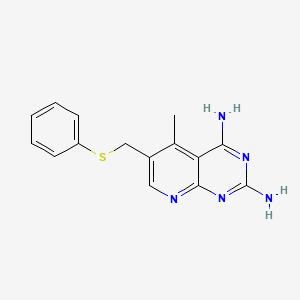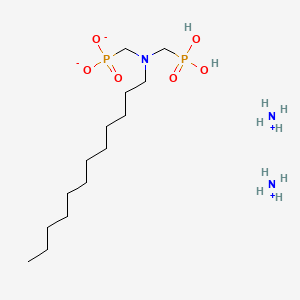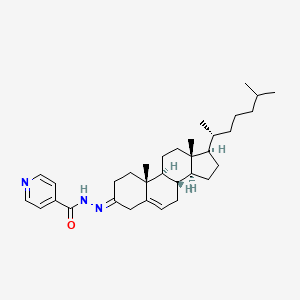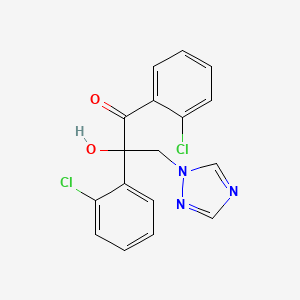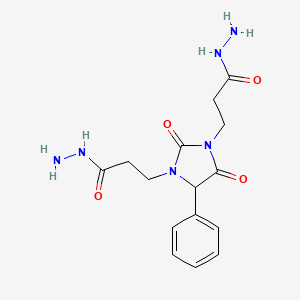
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide): is a chemical compound with the molecular formula C15H20N6O4 and a molecular weight of 348.36 g/mol. This compound is characterized by its imidazolidine ring structure, which is substituted with phenyl and propionohydrazide groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for this compound are not well-documented. it is likely that similar synthetic routes are scaled up for industrial production, with considerations for yield optimization and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and propionohydrazide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its hydrazide groups can form stable complexes with metal ions, making it useful in bioinorganic chemistry .
Industry: In industry, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is used in the production of advanced materials, such as polymers and coatings. Its thermal stability and reactivity make it suitable for use in high-performance materials .
Mécanisme D'action
The mechanism of action of 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) involves its ability to form stable complexes with metal ions and other molecules. This interaction can influence various molecular pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, facilitating the catalytic process by stabilizing transition states.
Comparaison Avec Des Composés Similaires
- Adipic acid dihydrazide
- Isophthalic dihydrazide
- Sebacic dihydrazide
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
Comparison: Compared to these similar compounds, 2,4-Dioxo-5-phenylimidazolidine-1,3-di(propionohydrazide) is unique due to its phenyl substitution, which imparts distinct chemical propertiesFor example, the phenyl group can enhance the compound’s ability to participate in π-π interactions, making it useful in materials science .
Propriétés
Numéro CAS |
94231-30-8 |
|---|---|
Formule moléculaire |
C15H20N6O4 |
Poids moléculaire |
348.36 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxo-5-phenylimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C15H20N6O4/c16-18-11(22)6-8-20-13(10-4-2-1-3-5-10)14(24)21(15(20)25)9-7-12(23)19-17/h1-5,13H,6-9,16-17H2,(H,18,22)(H,19,23) |
Clé InChI |
BUGOGQOKXQIQAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2CCC(=O)NN)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


